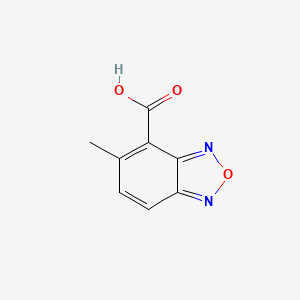
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by activating the inflammatory response. MCC-950 has been shown to be a promising therapeutic agent for the treatment of various inflammatory diseases.
Mechanism of Action
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the NLRP3 inflammasome, which is a key mediator of the inflammatory response. The NLRP3 inflammasome is activated in response to various stimuli such as infection, tissue damage, and metabolic stress. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the inflammatory response. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have a significant impact on the inflammatory response in various animal models. In a mouse model of gout, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to reduce the levels of IL-1β and IL-18 and alleviate the symptoms of the disease. In a rat model of sepsis, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to improve survival rates and reduce the levels of pro-inflammatory cytokines. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease by reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its specificity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one of the limitations of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its relatively low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the potential use of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate in combination with other therapies for the treatment of inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanisms underlying the anti-inflammatory effects of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate.
Synthesis Methods
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylthiophene-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the amide with 4-fluorophenyl isocyanate to form the carbamate.
Scientific Research Applications
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to be effective in treating various inflammatory diseases such as gout, rheumatoid arthritis, and Alzheimer's disease. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have potential in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
properties
IUPAC Name |
[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHNJKBLJOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)
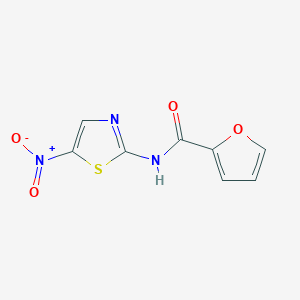
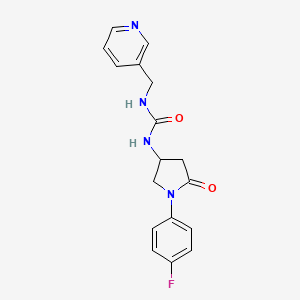
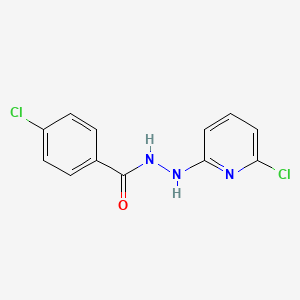
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)
![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
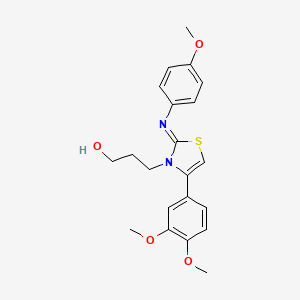
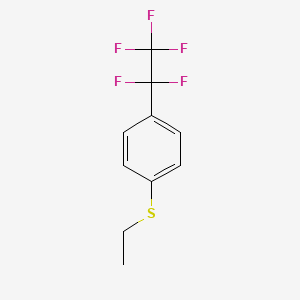
![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
